Nefazodone-d6 Dihydrochloride
Description
Nefazodone-d6 Dihydrochloride is a deuterated isotopologue of Nefazodone Hydrochloride, a phenylpiperazine antidepressant. The "-d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by minimizing interference from non-deuterated analogs in biological matrices .
Nefazodone Hydrochloride (CAS 82752-99-6) is pharmacopeially defined as having a purity of 98.0–102.0%, with stringent specifications for impurities (e.g., Nefazodone Related Compounds A and B), residual solvents, and heavy metals . The deuterated form retains the core structure and pharmacological properties of the parent compound but offers distinct advantages in research settings, particularly in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C₂₅H₂₈D₆Cl₃N₅O₂ |
|---|---|
Molecular Weight |
548.97 |
Synonyms |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl-d6]-5-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one Dihydrochloride; BMY 13754-d6 Dihydrochloride; BMY 13754-1-d6 Dihydrochloride; Dutonin-d6 Dihydrochloride; MJ 13754-1-d6 Dihydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Compounds
Q & A
Q. What statistical approaches are used to validate impurity quantification in this compound batches?
-
Calculation: Apply the formula: \text{% Impurity} = 100 \times \frac{C_S}{C_T} \times \frac{r_U}{r_S}
Where = standard concentration, = test sample concentration, and = peak area ratios. Calibrate using triplicate injections to reduce variability .
Q. How does the dihydrochloride form impact pharmacological assays compared to the monohydrochloride form?
- Considerations: The dihydrochloride salt (2:1 HCl:base ratio) enhances solubility in aqueous buffers, critical for in vitro studies. Adjust pH during dissolution to prevent freebase precipitation. Validate bioequivalence using IR spectroscopy and dissolution profiles .
Q. What strategies optimize HPLC method sensitivity for trace impurity detection in stability studies?
- Optimization:
- Column: Use sub-2 µm particles for higher resolution.
- Detection: Switch to tandem mass spectrometry (LC-MS/MS) for impurities <0.1%.
- Sample Prep: Pre-concentrate samples via solid-phase extraction (SPE) to enhance signal-to-noise ratios .
Q. How do researchers address batch-to-batch variability in this compound synthesis?
- Quality Control: Implement process analytical technology (PAT) during synthesis. Monitor intermediates via real-time HPLC and adjust reaction conditions (e.g., pH, temperature) to minimize byproduct formation. Validate using USP reference standards for each batch .
Q. What are the implications of USP monograph revisions (post-2005) on current analytical protocols?
- Updates: Post-2006 revisions merged impurity stock solutions into a single "Impurities Stock Solution" for efficiency. Ensure compliance by using the Fifth Interim Revision Announcement (official October 2006) for method harmonization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
